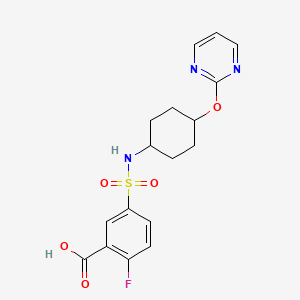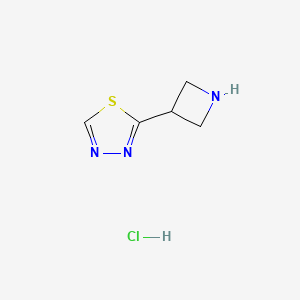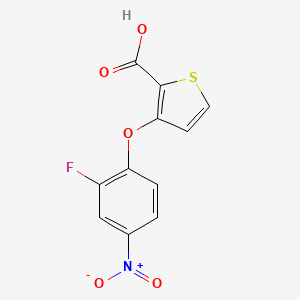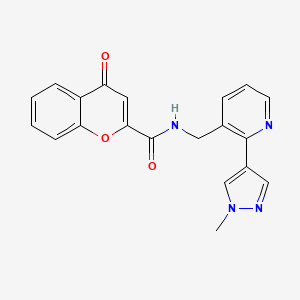
6-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
The chemical reactions involving pyridazines are diverse. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis
Pyridazine is a colorless liquid with a boiling point of 208 °C. It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Research has demonstrated the utility of various radioligands, including compounds with dimethylamino functional groups, for amyloid imaging in Alzheimer's disease patients. These imaging techniques are pivotal for early detection and evaluation of therapies targeting amyloid plaques in the brain, indicating a potential area of application for similar compounds in neurodegenerative disease research (Nordberg, 2007).
Ant Cuticular Hydrocarbons
Studies on cuticular hydrocarbons (CHCs) in ants, which include a wide variety of hydrocarbon groups such as dimethylalkanes, highlight the chemical diversity and specificity for species and nest-mate recognition. This suggests potential research applications in entomology and chemical ecology for compounds with similar structural features (Martin & Drijfhout, 2009).
Synthesis of Polyfunctional Heteroaromatics
Research into the synthesis and rearrangement of functionally substituted carbonyl compounds, including those with heteroaromatic structures, underscores the ongoing interest in developing novel compounds for various applications, ranging from materials science to pharmaceuticals. This area of research may present an avenue for exploring the synthesis and applications of the specified compound (Moustafa et al., 2017).
Electrochemical Sensors for Environmental and Food Safety
The development of electrochemical sensors using compounds with specific functionalities, such as those related to pyridazinone structures, for the detection of hazardous substances in the environment and food samples, indicates potential applications in analytical chemistry and environmental monitoring (Laghrib et al., 2020).
Antimicrobial Agents
Compounds containing specific functional groups, such as monoterpenes found in various plant species, have shown a range of biological activities, including antimicrobial effects. This suggests that structurally related compounds could be researched for their potential antimicrobial properties (Marchese et al., 2017).
Propriétés
IUPAC Name |
3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-16(2)8-10-9-20-7-3-6-17(10)13(19)11-4-5-12(18)15-14-11/h4-5,10H,3,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNZPNKUPSQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)


![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)
![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)
![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)



![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)
